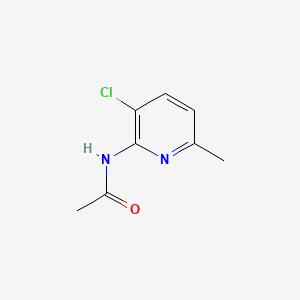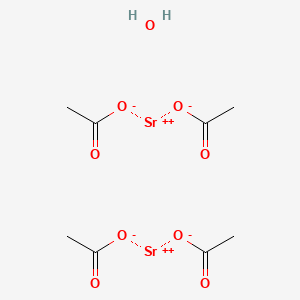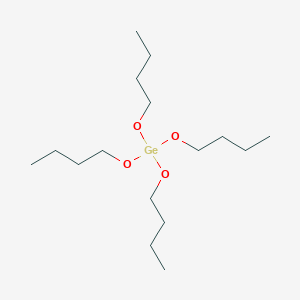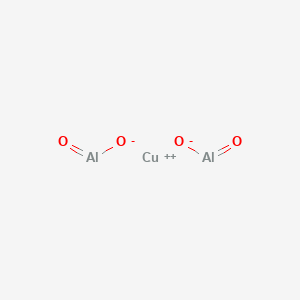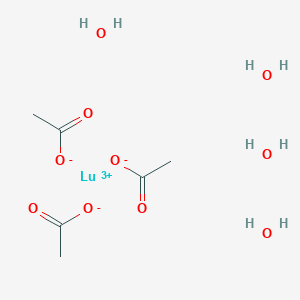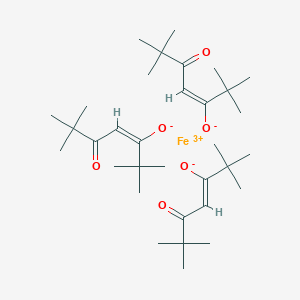
Iron(ii)titanium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(ii)titanium oxide, also known as iron-doped titanium dioxide, is a compound that combines the properties of iron and titanium dioxide. This compound is of significant interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications. This compound is known for its photocatalytic activity, magnetic properties, and ability to undergo redox reactions, making it a versatile material in fields such as environmental remediation, energy conversion, and biomedical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(ii)titanium oxide can be synthesized through various methods, including the evaporation-condensation method and flame spray pyrolysis. In the evaporation-condensation method, a mixture of iron and titanium metallic sources is heated in a controllable horizontal tube furnace, leading to the formation of this compound nanostructures . Flame spray pyrolysis involves the use of ferrocene as the iron source and titanium tetraisopropoxide as the titanium source. This method produces iron-doped titanium dioxide nanoparticles with uniform iron distribution and enhanced photocatalytic properties .
Industrial Production Methods
Industrial production of this compound typically involves high-temperature processes to ensure the proper incorporation of iron into the titanium dioxide lattice. One common method is the reduction of ferriferous oxides in ilmenite to metallic iron, followed by the electrochemical corrosion of zero-valent iron to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(ii)titanium oxide undergoes various chemical reactions, including oxidation, reduction, and redox reactions. These reactions are essential for its applications in photocatalysis and energy conversion systems .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, which acts as an oxidizing agent, and various acids and bases that facilitate redox reactions. The reactions typically occur under high-temperature conditions, ranging from 700°C to 900°C .
Major Products Formed
The major products formed from the reactions of this compound include iron oxides (such as Fe2O3) and titanium oxides (such as TiO2). These products are crucial for the compound’s photocatalytic and redox properties .
Applications De Recherche Scientifique
Iron(ii)titanium oxide has a wide range of scientific research applications due to its unique properties:
Environmental Remediation: It is used as a photocatalyst for the degradation of organic pollutants in water treatment processes.
Energy Conversion: The compound is employed in photocatalytic water splitting to produce hydrogen, a clean energy source.
Biomedical Applications: This compound nanoparticles are used in cancer therapy, drug delivery, and as contrast agents in magnetic resonance imaging.
Industrial Applications: It is utilized in the production of self-cleaning coatings, sensors, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of iron(ii)titanium oxide primarily involves its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs that can participate in redox reactions. The presence of iron enhances the photocatalytic activity by reducing the band gap of titanium dioxide, allowing for better absorption of visible light . This property is crucial for applications in environmental remediation and energy conversion.
Comparaison Avec Des Composés Similaires
Iron(ii)titanium oxide can be compared with other similar compounds, such as pure titanium dioxide and other metal-doped titanium dioxides:
Titanium Dioxide (TiO2): While titanium dioxide is widely used for its photocatalytic properties, iron doping enhances its activity by reducing the band gap and improving visible light absorption.
Zinc Oxide (ZnO): Similar to titanium dioxide, zinc oxide is another semiconductor used in photocatalysis.
Copper-Doped Titanium Dioxide: Copper doping also enhances the photocatalytic properties of titanium dioxide, but this compound is preferred for applications requiring magnetic properties.
Propriétés
IUPAC Name |
dioxido(oxo)titanium;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3O.Ti/q+2;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBXORLWTCPWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Fe+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8208224.png)

![Tert-butyl 4-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8208241.png)


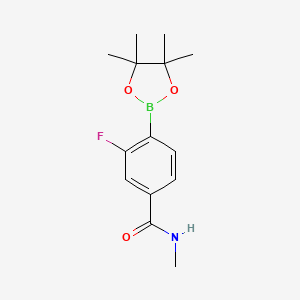
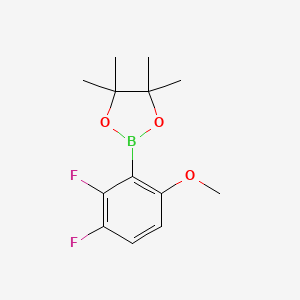
![Tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]silane](/img/structure/B8208269.png)
